N-(3',6'-dihydroxy-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-2-iodoacetamide
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Overview
Description
N-(3',6'-dihydroxy-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-2-iodoacetamide is a chemical compound with the molecular formula C22H10I5NO6 and a molecular weight of 1018.84 g/mol . It is a derivative of erythrosin, a xanthene dye, and contains multiple iodine atoms, making it a highly iodinated compound. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically requires the use of iodine and acetic acid under controlled conditions to ensure the selective iodination of the erythrosin molecule . The final step involves the reaction of the iodinated erythrosin with iodoacetamide to form iodoacetamidoerythrosin .
Industrial Production Methods
Industrial production of iodoacetamidoerythrosin follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-(3',6'-dihydroxy-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-2-iodoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iodine.
Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in deiodinated derivatives.
Substitution: The iodine atoms in iodoacetamidoerythrosin can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation can lead to the formation of iodinated quinones, while reduction can produce deiodinated erythrosin derivatives .
Scientific Research Applications
N-(3',6'-dihydroxy-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-2-iodoacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a fluorescent dye for analytical purposes.
Biology: Employed in the labeling of proteins and nucleic acids for imaging and tracking studies.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of iodoacetamidoerythrosin involves its interaction with biological molecules through its iodine atoms. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the modification of these molecules. This interaction can affect the function and structure of the target molecules, making it useful for imaging and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Iodoacetamide: A simpler iodinated compound used for protein labeling and modification.
Erythrosin: The parent compound of iodoacetamidoerythrosin, used as a dye and in various analytical applications.
Iodoacetate: Another iodinated compound used in biochemical research for the modification of cysteine residues in proteins.
Uniqueness
N-(3',6'-dihydroxy-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-2-iodoacetamide is unique due to its high degree of iodination and the presence of both acetamido and erythrosin moieties. This combination of features makes it particularly useful for applications requiring high iodine content and specific labeling capabilities .
Properties
CAS No. |
86583-16-6 |
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Molecular Formula |
C22H10I5NO6 |
Molecular Weight |
1018.8 g/mol |
IUPAC Name |
N-(3',6'-dihydroxy-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-2-iodoacetamide |
InChI |
InChI=1S/C22H10I5NO6/c23-6-14(29)28-7-1-2-9-8(3-7)21(32)34-22(9)10-4-12(24)17(30)15(26)19(10)33-20-11(22)5-13(25)18(31)16(20)27/h1-5,30-31H,6H2,(H,28,29) |
InChI Key |
PVOYAKOBTALIKT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1NC(=O)CI)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CI)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I |
Synonyms |
erythrosine-5'-iodoacetamide iodoacetamidoerythrosin |
Origin of Product |
United States |
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